molecular formula C14H8O B12845967 2-Ethynyl-dibenzofuran

2-Ethynyl-dibenzofuran

Katalognummer: B12845967
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: UYUZOCULCARWEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are aromatic heterocyclic compounds Dibenzofurans are known for their unique structural properties, consisting of two benzene rings fused to a central furan ring The ethynyl group attached to the dibenzofuran structure adds further complexity and potential reactivity to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The ethynyl group can then be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated dibenzofuran with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of 2-Ethynyl-dibenzofuran may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynyl-dibenzofuran can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-dibenzofuran has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethynyl-dibenzofuran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in materials science and medicinal chemistry.

Eigenschaften

Molekularformel

C14H8O

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-ethynyldibenzofuran

InChI

InChI=1S/C14H8O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h1,3-9H

InChI-Schlüssel

UYUZOCULCARWEP-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC2=C(C=C1)OC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.